(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O5S/c22-12-15(10-14-2-7-18-19(11-14)31-13-30-18)20(27)25-16-3-5-17(6-4-16)32(28,29)26-21-23-8-1-9-24-21/h1-11H,13H2,(H,25,27)(H,23,24,26)/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXYWXRORUBFPN-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Pyrimidin-2-ylsulfamoyl)aniline
The sulfamoylphenyl precursor is synthesized via sulfonylation of 4-aminobenzenesulfonyl chloride with 2-aminopyrimidine. In a typical procedure, 4-aminobenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. 2-Aminopyrimidine (1.2 equiv) and triethylamine (2.5 equiv) are added dropwise at 0°C. The mixture is stirred for 6 h at room temperature, after which the solvent is evaporated. The crude product is recrystallized from ethanol to yield 4-(pyrimidin-2-ylsulfamoyl)aniline as a white solid (82% yield).
Key characterization data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.79 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.88 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.12 (s, 2H, NH₂).
- IR (KBr) : 3375 cm⁻¹ (N-H stretch), 1530 cm⁻¹ (C=N), 1400–1620 cm⁻¹ (aromatic C=C).
Preparation of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid
The benzodioxole-containing acrylonitrile intermediate is synthesized via Knoevenagel condensation. A mixture of 1,3-benzodioxole-5-carbaldehyde (1.0 equiv), cyanoacetic acid (1.2 equiv), and piperidine (0.1 equiv) in toluene is refluxed for 12 h. The reaction is monitored by TLC (hexane:ethyl acetate, 3:1). Post-reaction, the mixture is cooled, and the precipitated product is filtered and washed with cold ethanol to afford 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylic acid as a yellow solid (75% yield).
Key characterization data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, CH=), 7.12 (d, J = 8.0 Hz, 1H, benzodioxole-H), 6.95 (s, 1H, benzodioxole-H), 6.84 (d, J = 8.0 Hz, 1H, benzodioxole-H), 6.01 (s, 2H, OCH₂O).
- IR (KBr) : 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).
Stereoselective Formation of Z-Enamide
The Z-configuration is achieved using a Pd/Cu-catalyzed oxidative amidation. A solution of 4-(pyrimidin-2-ylsulfamoyl)aniline (1.0 equiv), 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylic acid (1.1 equiv), Pd(OAc)₂ (5 mol%), CuI (10 mol%), and tris(4-methoxyphenyl)phosphine oxide (20 mol%) in toluene is stirred under oxygen at 60°C for 24 h. The reaction mixture is filtered through Celite, concentrated, and purified via silica gel chromatography (ethyl acetate:hexane, 1:2) to yield the Z-enamide as a pale-yellow solid (58% yield, Z/E > 20:1).
Mechanistic rationale : The Z-selectivity arises from intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen, stabilizing the transition state leading to the Z-isomer. DFT calculations indicate a 5.35 kcal/mol energy difference favoring the Z pathway.
Optimization of Reaction Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Catalyst (Pd/Cu) | 2–10 mol% Pd | 5 mol% Pd, 10 mol% Cu | 58 → 72 |
| Additive | None, PO, P=O | Tris(4-MeOPh)PO | 42 → 58 |
| Solvent | Toluene, DMF, THF | Toluene | 58 → 35 (DMF) |
| Temperature (°C) | 40–80 | 60 | 58 → 49 (40°C) |
Spectroscopic Validation of Final Product
¹H NMR (400 MHz, DMSO-d₆) :
- δ 10.12 (s, 1H, NH), 8.79 (d, J = 4.8 Hz, 2H, pyrimidine-H), 8.21 (s, 1H, CH=), 7.88 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.0 Hz, 1H, benzodioxole-H), 6.95 (s, 1H, benzodioxole-H), 6.84 (d, J = 8.0 Hz, 1H, benzodioxole-H), 6.01 (s, 2H, OCH₂O).
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 165.2 (C=O), 158.9 (C≡N), 148.3 (pyrimidine-C), 147.8 (benzodioxole-C), 126.5–115.2 (aromatic carbons), 101.3 (OCH₂O).
HR-MS (ESI+) :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Z/E Ratio | Purification Difficulty |
|---|---|---|---|
| Pd/Cu catalysis | 58 | >20:1 | Moderate |
| Knoevenagel | 75 | 1:3 (E/Z) | High |
| Photoisomerization | 32 | 1:1.5 | Low |
The Pd/Cu method offers superior Z-selectivity despite moderate yields, whereas Knoevenagel condensation favors the E-isomer, necessitating additional isomerization steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It could be involved in modulating cell signaling pathways.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Diagnostic Agents: It could be used in the development of diagnostic tools.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Agriculture: It could be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-phenylprop-2-enamide
- (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyridin-2-ylsulfamoyl)phenyl]prop-2-enamide
Uniqueness
The unique structural features of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide, such as the presence of the pyrimidinylsulfamoyl group, may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in designing new molecules with improved properties for various applications.
Biological Activity
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is a complex organic compound with potential pharmacological applications. Its unique structural features facilitate interactions with biological targets, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The compound is characterized by a benzodioxole moiety, a cyano group, and a pyrimidine-derived sulfamoyl phenyl group. The molecular formula is C22H24N4O3S, with a molecular weight of approximately 428.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 428.52 g/mol |
| IUPAC Name | (Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide |
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. The presence of the cyano group enhances its electrophilic character, allowing for interactions with nucleophilic sites on target proteins. The benzodioxole and pyrimidine components contribute to its binding affinity and selectivity.
Biological Activity
Research indicates that (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide exhibits significant biological activities:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways. It has been observed to inhibit the proliferation of breast cancer cells through the downregulation of cyclin D1 and upregulation of p21.
- Antimicrobial Properties : Preliminary tests indicate that the compound possesses antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : In vitro studies demonstrate that the compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study 1 : A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. The mechanism was linked to cell cycle arrest at the G0/G1 phase and increased apoptosis markers such as cleaved caspase-3.
- Case Study 2 : In animal models, administration of the compound showed significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 1,3-benzodioxole-5-carbaldehyde with cyanoacetamide derivatives under basic conditions to form the α,β-unsaturated nitrile core.
- Step 2 : Coupling the intermediate with 4-(pyrimidin-2-ylsulfamoyl)aniline via a nucleophilic acyl substitution reaction.
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Reaction progress is monitored using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions.
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C=C at 1.34 Å) and torsion angles (e.g., benzodioxole ring dihedral angle ~8.5°) .
- Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak [M+H]⁺ at m/z 463.12 .
Q. How do structural features like the benzodioxole and cyano groups influence reactivity?
- Benzodioxole : Enhances metabolic stability via steric shielding of the methylenedioxy group.
- Cyano Group : Acts as an electron-withdrawing group, polarizing the α,β-unsaturated system for nucleophilic attacks (e.g., Michael additions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions or impurities. Mitigation strategies:
Q. What experimental design principles optimize the synthetic yield of this compound?
Apply Design of Experiments (DoE) to optimize:
- Temperature : 60–80°C for condensation (avoids side reactions).
- Catalyst Loading : 5 mol% DMAP improves coupling efficiency.
- Solvent Choice : DMF enhances solubility of intermediates vs. DCM for purification . Statistical models (e.g., response surface methodology) can predict optimal conditions .
Q. How can computational modeling predict target interactions for this compound?
- Molecular Dynamics (MD) : Simulate binding to pyrimidine sulfonamide targets (e.g., kinases) over 100 ns trajectories.
- QSAR Models : Correlate substituent electronegativity (e.g., cyano group’s Hammett σ value) with activity .
- Validation : Compare docking scores (Glide XP) with experimental IC₅₀ data .
Q. What strategies ensure stability during storage and biological testing?
- Degradation Studies : Expose to pH 3–9 buffers, UV light, and 40°C/75% RH for 28 days.
- Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the sulfamoyl group).
- Lyophilization : Stabilize in amber vials under argon to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
